An In-depth Technical Guide to the Core Chemical Properties and Structure of 9-(Bromomethyl)anthracene
An In-depth Technical Guide to the Core Chemical Properties and Structure of 9-(Bromomethyl)anthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 9-(Bromomethyl)anthracene. This versatile polycyclic aromatic hydrocarbon derivative serves as a crucial building block in organic synthesis, materials science, and medicinal chemistry. Its anthracene (B1667546) core imparts unique photophysical properties, while the reactive bromomethyl group allows for a wide range of chemical modifications. This document consolidates key data, presents detailed experimental protocols, and visualizes essential workflows to support its application in research and development.
Chemical Structure and Identification
9-(Bromomethyl)anthracene is an aromatic compound characterized by an anthracene scaffold substituted at the 9-position with a bromomethyl group.
| Identifier | Value |
| IUPAC Name | 9-(Bromomethyl)anthracene |
| CAS Number | 2417-77-8 |
| Molecular Formula | C₁₅H₁₁Br |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr |
| InChI | InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |
| InChIKey | KOWKPLCVFRHICH-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 9-(Bromomethyl)anthracene are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Weight | 271.15 g/mol |
| Appearance | Yellow to greenish-yellow crystalline solid |
| Melting Point | 143-146 °C |
| Boiling Point | 411.7 ± 14.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 209 °C |
| Vapor Pressure | 1.3 x 10⁻⁶ mmHg at 25 °C |
| Solubility | Generally soluble in organic solvents such as dichloromethane (B109758) and chloroform; limited solubility in water. |
Spectroscopic Characterization
Spectroscopic data is essential for the identification and characterization of 9-(Bromomethyl)anthracene.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.47 (s, 1H), 8.28-8.30 (d, 2H), 8.00-8.03 (d, 2H), 7.58-7.62 (d, 2H), 7.49-7.51 (d, 2H), 5.60 (s, 2H)[1] |
| ¹³C NMR (CDCl₃, 63 MHz) | δ 27.0, 123.5, 125.4, 126.8, 127.9, 129.2, 129.3, 129.7, 131.6 |
| Infrared (IR, thin film) | 3080, 3053, 2920, 2851, 1622, 1526, 1449, 1258, 1198, 1164, 1155, 883, 839, 787, 727 cm⁻¹ |
| Mass Spectrometry (MS) | Expected molecular ion peaks at m/z 270 and 272 corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The primary fragmentation pathway is the loss of the bromine radical (Br•) to form the stable anthracen-9-ylmethyl cation at m/z 191. |
Experimental Protocols
Synthesis of 9-(Bromomethyl)anthracene from 9-Anthracenemethanol (B72535)
This protocol details the synthesis of 9-(Bromomethyl)anthracene via the bromination of 9-anthracenemethanol.
Materials:
-
9-Anthracenemethanol
-
Phosphorus tribromide (PBr₃)
-
Aqueous potassium carbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
Suspend 9-anthracenemethanol (e.g., 20.8 g, 0.1 mol) in toluene (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of phosphorus tribromide (e.g., 30 g, 0.11 mol) in toluene (50 mL) dropwise to the stirred suspension.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour, during which the suspension should become a clear yellow solution.
-
Quench the reaction by the slow addition of a saturated aqueous potassium carbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from toluene or by flash column chromatography using a petroleum ether:ethyl acetate eluent system to yield 9-(Bromomethyl)anthracene as a yellow solid.[1]
Purification by Column Chromatography
Materials:
-
Crude 9-(Bromomethyl)anthracene
-
Silica (B1680970) gel (60-120 mesh)
-
Petroleum ether
-
Dichloromethane
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude 9-(Bromomethyl)anthracene in a minimal amount of dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of dichloromethane.
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Solubility Determination
This protocol describes a method for determining the quantitative solubility of 9-(Bromomethyl)anthracene in various organic solvents.
Materials:
-
9-(Bromomethyl)anthracene
-
Selected organic solvents (e.g., THF, chloroform, dichloromethane, methanol, ethanol)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of 9-(Bromomethyl)anthracene to a known volume of the desired solvent in a sealed vial.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any suspended particles.
-
Dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the diluted solution by HPLC to determine the concentration of 9-(Bromomethyl)anthracene.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Chemical Reactivity and Applications
9-(Bromomethyl)anthracene is a valuable intermediate due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution and cross-coupling reactions. The anthracene core provides a rigid, fluorescent platform.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent leaving group, making 9-(Bromomethyl)anthracene susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its use as a fluorescent labeling agent and a building block for more complex molecules.
Applications in Drug Development and Medicinal Chemistry
The anthracene moiety is a known DNA intercalator, and its derivatives have been investigated as potential anticancer agents.[2] 9-(Bromomethyl)anthracene serves as a key starting material for the synthesis of these derivatives, allowing for the introduction of various side chains to modulate DNA binding affinity and biological activity.[2] For instance, it can be used to synthesize compounds that inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3] Additionally, its fluorescent properties are exploited in the development of probes for cellular imaging and to monitor biological processes.[4][5] It has been shown to have antiproliferative activity against human colon cancer cells and can act as an inhibitor of RNA synthesis.[2]
Applications in Materials Science
The photoluminescent properties of the anthracene core make 9-(Bromomethyl)anthracene a valuable precursor for the synthesis of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials.[4]
Visualized Workflows and Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 9-(Bromomethyl)anthracene.
Nucleophilic Substitution Pathway
Caption: Generalized pathway for a nucleophilic substitution reaction of 9-(Bromomethyl)anthracene.
Safety and Handling
9-(Bromomethyl)anthracene is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
-
Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.
-
Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Avoid release to the environment.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
9-(Bromomethyl)anthracene is a cornerstone reagent for the synthesis of a diverse array of functional organic molecules. Its well-defined chemical properties, predictable reactivity, and the inherent characteristics of the anthracene core make it an invaluable tool for researchers in organic synthesis, materials science, and drug discovery. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. 2417-77-8|9-(Bromomethyl)anthracene|BLD Pharm [bldpharm.com]
- 2. 9-(Bromomethyl)anthracene | 2417-77-8 | FB180228 [biosynth.com]
- 3. 9,10-Bis(bromomethyl)anthracene | C16H12Br2 | CID 609355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 5. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
